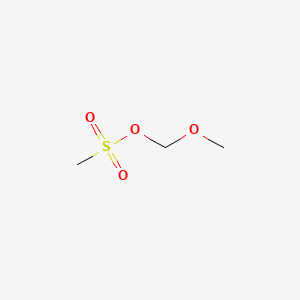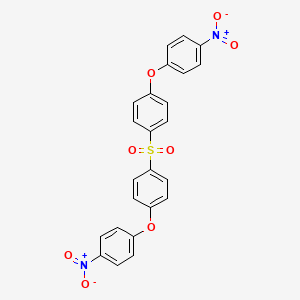
Benzene, 1,1'-sulfonylbis[4-(4-nitrophenoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1,1’-sulfonylbis[4-(4-nitrophenoxy)- is a chemical compound with the molecular formula C24H16N2O8S and a molecular weight of 492.46 g/mol This compound is characterized by the presence of two benzene rings connected by a sulfonyl group, with each benzene ring further substituted by a nitrophenoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-sulfonylbis[4-(4-nitrophenoxy)- typically involves the reaction of 4-nitrophenol with 4,4’-sulfonyldiphenol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures . The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl groups of 4-nitrophenol are replaced by the phenoxy groups of 4,4’-sulfonyldiphenol.
Industrial Production Methods
Industrial production of Benzene, 1,1’-sulfonylbis[4-(4-nitrophenoxy)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 1,1’-sulfonylbis[4-(4-nitrophenoxy)- undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: The phenoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: Amino derivatives of the compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Benzene, 1,1’-sulfonylbis[4-(4-nitrophenoxy)- has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Benzene, 1,1’-sulfonylbis[4-(4-nitrophenoxy)- involves its interaction with specific molecular targets and pathways. The nitro groups in the compound can undergo reduction to form amino groups, which can then interact with various biological targets. The sulfonyl group provides stability to the molecule and enhances its reactivity in certain chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene, 1,1’-sulfonylbis[4-chloro-: Similar structure but with chloro substituents instead of nitrophenoxy groups.
1,1’-Sulfonylbis[4-(prop-2-en-1-yloxy)benzene: Similar structure but with prop-2-en-1-yloxy substituents.
Uniqueness
Benzene, 1,1’-sulfonylbis[4-(4-nitrophenoxy)- is unique due to the presence of nitrophenoxy groups, which impart distinct chemical properties and reactivity compared to other similar compounds. The nitro groups enhance the compound’s potential for various chemical transformations and biological activities .
Eigenschaften
CAS-Nummer |
27594-94-1 |
|---|---|
Molekularformel |
C24H16N2O8S |
Molekulargewicht |
492.5 g/mol |
IUPAC-Name |
1-nitro-4-[4-[4-(4-nitrophenoxy)phenyl]sulfonylphenoxy]benzene |
InChI |
InChI=1S/C24H16N2O8S/c27-25(28)17-1-5-19(6-2-17)33-21-9-13-23(14-10-21)35(31,32)24-15-11-22(12-16-24)34-20-7-3-18(4-8-20)26(29)30/h1-16H |
InChI-Schlüssel |
VKUSKNXDPNRQGL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


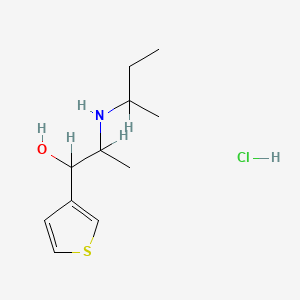
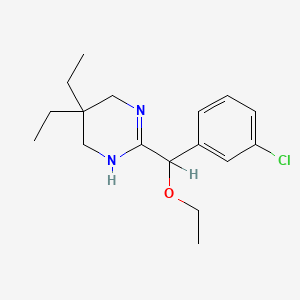
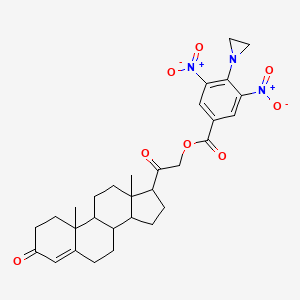

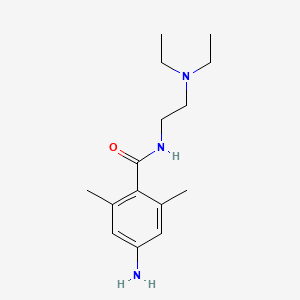
![2-[2-(3,4-Dichlorophenyl)hydrazinylidene]-3-oxobutanenitrile](/img/structure/B14695703.png)

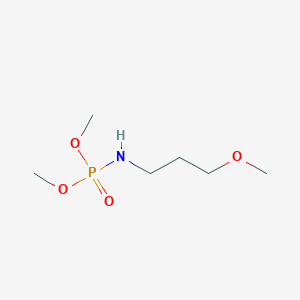

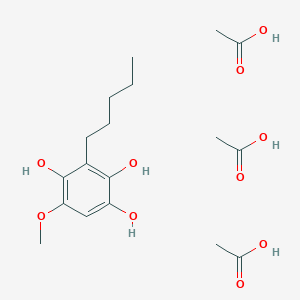

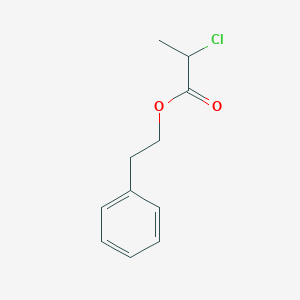
![4-{[(2-Fluoroethyl)carbamoyl]amino}cyclohexyl acetate](/img/structure/B14695733.png)
